molecular formula C10H13NO B589920 N-(2,6-Dimethylphenyl)acetamide-d3 CAS No. 1329834-68-5

N-(2,6-Dimethylphenyl)acetamide-d3

Cat. No.: B589920
CAS No.: 1329834-68-5
M. Wt: 166.238
InChI Key: NRPTXWYBRKRZES-HPRDVNIFSA-N
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Description

N-(2,6-Dimethylphenyl)acetamide-d3 is a deuterated analog of N-(2,6-Dimethylphenyl)acetamide, where three hydrogen atoms are replaced by deuterium. This compound is often used as a reference standard in analytical chemistry due to its stable isotopic labeling. It has a molecular formula of C10H10D3NO and a molecular weight of 166.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)acetamide-d3 typically involves the acylation of 2,6-dimethylaniline with deuterated acetic anhydride. The reaction is carried out under anhydrous conditions to prevent the exchange of deuterium with hydrogen. The reaction can be represented as follows:

2,6-Dimethylaniline+Deuterated Acetic AnhydrideThis compound\text{2,6-Dimethylaniline} + \text{Deuterated Acetic Anhydride} \rightarrow \text{this compound} 2,6-Dimethylaniline+Deuterated Acetic Anhydride→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is often produced in specialized facilities equipped to handle deuterated reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)acetamide-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it back to 2,6-dimethylaniline.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) can be used under basic conditions.

Major Products

Scientific Research Applications

N-(2,6-Dimethylphenyl)acetamide-d3 is widely used in scientific research, including:

    Analytical Chemistry: As a reference standard for mass spectrometry and NMR spectroscopy.

    Biological Studies: Used in metabolic studies to trace the pathways of drug metabolism.

    Pharmaceutical Research: Employed in the development and validation of analytical methods for drug testing.

    Industrial Applications: Utilized in quality control processes for the production of pharmaceuticals

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)acetamide-d3 is primarily related to its role as an analytical standard. It does not exert biological effects but serves as a stable isotopic marker in various analytical techniques. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and identification in complex mixtures.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-Dimethylphenyl)acetamide: The non-deuterated analog.

    N-(2,6-Dimethylphenyl)chloroacetamide: A chloro-substituted derivative.

    2,6-Dimethylacetanilide: Another structural analog.

Uniqueness

N-(2,6-Dimethylphenyl)acetamide-d3 is unique due to its deuterium labeling, which provides enhanced stability and distinct analytical properties. This makes it particularly valuable in research applications where precise isotopic differentiation is required .

Properties

IUPAC Name

2,2,2-trideuterio-N-(2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-5-4-6-8(2)10(7)11-9(3)12/h4-6H,1-3H3,(H,11,12)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPTXWYBRKRZES-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1=C(C=CC=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747639
Record name N-(2,6-Dimethylphenyl)(~2~H_3_)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1329834-68-5
Record name N-(2,6-Dimethylphenyl)(~2~H_3_)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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